1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 1332529-59-5

Cat. No.: VC3399318

Molecular Formula: C17H28ClN

Molecular Weight: 281.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332529-59-5 |

|---|---|

| Molecular Formula | C17H28ClN |

| Molecular Weight | 281.9 g/mol |

| IUPAC Name | 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride |

| Standard InChI | InChI=1S/C17H27N.ClH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,12,14-16H,4-11H2,1-2H3;1H |

| Standard InChI Key | ROHRNAXORKSESS-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3.Cl |

| Canonical SMILES | CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3.Cl |

Introduction

Chemical Structure and Properties

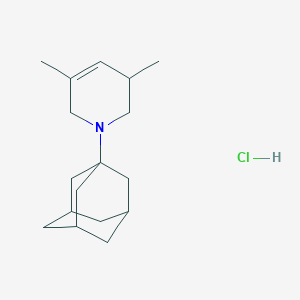

1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride consists of an adamantyl group connected to a dimethyl-substituted tetrahydropyridine ring, with the molecule existing as a hydrochloride salt. The adamantyl group represents a rigid, lipophilic, cage-like structure that is commonly incorporated into drug molecules to enhance metabolic stability and increase lipophilicity. The tetrahydropyridine component provides a nitrogen-containing heterocyclic structure with specific substitution patterns at the 3 and 5 positions with methyl groups.

Basic Molecular Properties

The following table summarizes the fundamental molecular properties of 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₈ClN |

| Molecular Weight | 281.87-281.9 g/mol |

| CAS Number | 1332529-59-5 |

| Physical State | Solid (assumed based on similar compounds) |

| Purity (Commercial) | ≥95.0% |

The molecule features a total of 47 atoms, including carbon, hydrogen, nitrogen, and chlorine . The nitrogen atom within the tetrahydropyridine ring serves as a potential hydrogen bond acceptor, while the hydrochloride component indicates the compound exists as a salt, likely improving its water solubility compared to the free base form.

Identification and Nomenclature

The compound carries several systematic identifiers that facilitate its recognition in chemical databases and literature.

Systematic Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride |

| Standard InChI | InChI=1S/C17H27N.ClH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,12,14-16H,4-11H2,1-2H3;1H |

| Standard InChIKey | ROHRNAXORKSESS-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3.Cl |

| Canonical SMILES | CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3.Cl |

| PubChem Compound ID | 56773716 |

Structural Analysis

Component Analysis

The compound can be conceptually divided into two main structural components:

-

Adamantyl Group: A rigid, lipophilic, cage-like structure consisting of three fused cyclohexane rings in a chair conformation. This tricyclic structure provides significant steric bulk and lipophilicity to the molecule.

-

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: A six-membered nitrogen-containing heterocycle with methyl substituents at positions 3 and 5, and a partial saturation leaving one double bond in the ring.

The adamantyl group is connected to the nitrogen atom of the tetrahydropyridine ring, creating a tertiary amine. The hydrochloride component indicates the protonation of this nitrogen atom, forming an ammonium salt.

Research Challenges and Knowledge Gaps

Research on 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride faces several significant challenges:

Limited Publicly Available Data

Due to potential patent protections and proprietary interests, detailed information about this compound's synthesis, biological activity, and applications remains largely restricted or unpublished in widely accessible scientific literature. This creates substantial knowledge gaps for researchers interested in studying this compound.

Structural Similarity to Other Compounds

Several related compounds with similar structural features exist, creating potential confusion in the literature. For example:

-

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride (without the adamantyl group)

-

1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride (with different methyl positions)

These similar structures necessitate careful attention to specific structural details when reviewing literature or planning experiments involving these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume